![molecular formula C16H13NO6 B12613112 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid CAS No. 649773-98-8](/img/structure/B12613112.png)
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is a complex organic compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Acetylation: The benzodioxole derivative is then acetylated using acetic anhydride to form the corresponding acetate.
Amidation: The acetate is reacted with an amine to form the acetamido derivative.
Coupling with Benzoic Acid: Finally, the acetamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes such as cyclooxygenase (COX), potentially inhibiting their activity and leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and acetamido moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
649773-98-8 |
|---|---|
Fórmula molecular |
C16H13NO6 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
3-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO6/c18-15(17-11-3-1-2-10(6-11)16(19)20)8-21-12-4-5-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Clave InChI |
PPJCREGUJNHAMY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



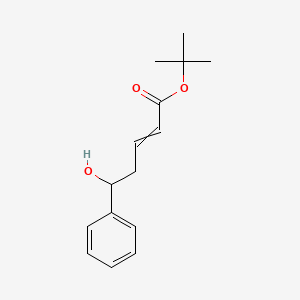
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
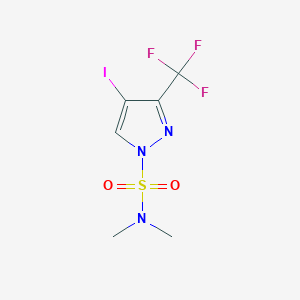
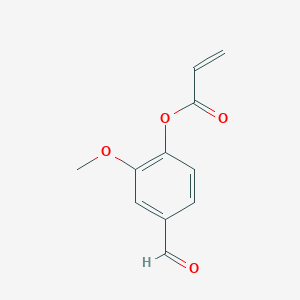
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
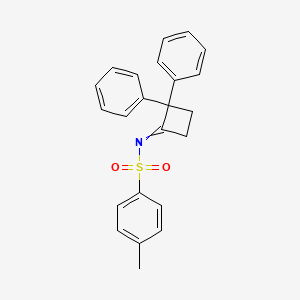
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
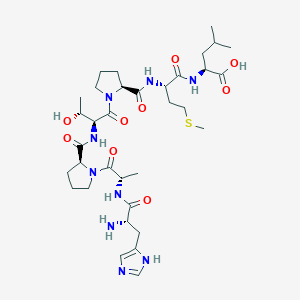

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
